molecular formula C20H21ClN4O3S B15098289 4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide

4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide

Cat. No.: B15098289
M. Wt: 432.9 g/mol
InChI Key: KJXSCSFXAYSUQS-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a morpholine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Morpholine Ring: The quinoxaline intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable catalyst.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonyl chloride derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the quinoxaline ring.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

  • **Biological

Properties

Molecular Formula

C20H21ClN4O3S

Molecular Weight

432.9 g/mol

IUPAC Name

4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H21ClN4O3S/c1-13-11-25(12-14(2)28-13)20-19(22-17-5-3-4-6-18(17)23-20)24-29(26,27)16-9-7-15(21)8-10-16/h3-10,13-14H,11-12H2,1-2H3,(H,22,24)

InChI Key

KJXSCSFXAYSUQS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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